molecular formula C7H12N2Si B576068 Pyridazine, 4-(trimethylsilyl)- (9CI) CAS No. 194865-87-7

Pyridazine, 4-(trimethylsilyl)- (9CI)

Cat. No.: B576068
CAS No.: 194865-87-7
M. Wt: 152.272
InChI Key: ZNHLQJKOGTWKLE-UHFFFAOYSA-N
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Description

Pyridazine, 4-(trimethylsilyl)- (9CI) is an organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms The 4-(trimethylsilyl) derivative is characterized by the presence of a trimethylsilyl group attached to the fourth position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 4-(trimethylsilyl)- (9CI) can be achieved through several methods. One common approach involves the reaction of 4-chloropyridazine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran under reflux conditions. Another method involves the use of silyl enol ethers in a Lewis acid-mediated inverse electron demand Diels-Alder reaction with 3-monosubstituted s-tetrazine .

Industrial Production Methods: Industrial production of Pyridazine, 4-(trimethylsilyl)- (9CI) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Pyridazine, 4-(trimethylsilyl)- (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridazine N-oxides.

    Reduction: Reduction reactions can convert it into dihydropyridazines.

    Substitution: Nucleophilic aromatic substitution reactions can occur at the pyridazine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Pyridazine N-oxides.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridazine, 4-(trimethylsilyl)- (9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridazine, 4-(trimethylsilyl)- (9CI) involves its interaction with various molecular targets. The compound’s unique physicochemical properties, such as its ability to form hydrogen bonds and π-π stacking interactions, play a crucial role in its biological activity. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is essential for platelet aggregation . This inhibition can be attributed to the compound’s interaction with specific ion channels or receptors on the cell membrane.

Comparison with Similar Compounds

Pyridazine, 4-(trimethylsilyl)- (9CI) can be compared with other similar compounds such as pyrimidine and pyrazine, which are also six-membered heterocycles containing nitrogen atoms. pyridazine is unique due to the adjacent positioning of its nitrogen atoms, which imparts distinct electronic properties and reactivity. Other similar compounds include:

Properties

CAS No.

194865-87-7

Molecular Formula

C7H12N2Si

Molecular Weight

152.272

IUPAC Name

trimethyl(pyridazin-4-yl)silane

InChI

InChI=1S/C7H12N2Si/c1-10(2,3)7-4-5-8-9-6-7/h4-6H,1-3H3

InChI Key

ZNHLQJKOGTWKLE-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CN=NC=C1

Synonyms

Pyridazine, 4-(trimethylsilyl)- (9CI)

Origin of Product

United States

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